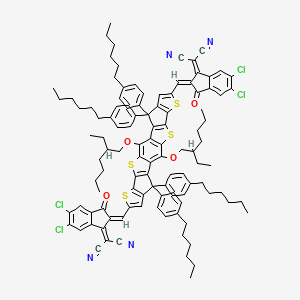

BT-Cic

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

BT-Cic is a highly efficient, ultra-narrow bandgap, near-infrared absorbing, non-fullerene acceptor designed for use in high-performance organic photovoltaic devices . This compound has gained significant attention due to its excellent charge mobilities, increased absorption maximum values, and reduced band gaps, making it a promising candidate for organic solar cells .

Métodos De Preparación

The synthesis of BT-Cic involves the use of structural modeling techniques to design efficient organic solar cells. The compound is synthesized through a series of reactions that involve the replacement of end-capped dichlorinated acceptors with 3-thiophen-2-yl-acrylonitrile as the pi-linkers along with varying terminal acceptor moieties . The systematic computational analysis reveals that under the influence of terminal acceptor groups, there is an augmentation in the absorption range and a reduction in the band gap values .

Análisis De Reacciones Químicas

BT-Cic undergoes various chemical reactions, including oxidation, reduction, and substitution. The electron-withdrawing effect of acceptor moieties is evident from the electronic density distribution on the highest occupied molecular orbital and lowest unoccupied molecular orbital orbitals . Common reagents and conditions used in these reactions include quantum chemical density functional theory and its time-dependent density functional theory . Major products formed from these reactions include novel non-fullerene acceptor molecules with an A-π-D-π-A configuration .

Aplicaciones Científicas De Investigación

BT-Cic has a wide range of scientific research applications, particularly in the field of organic photovoltaics. The compound is used to design efficient organic solar cells due to its excellent charge mobilities, increased absorption maximum values, and reduced band gaps . Additionally, this compound is employed in high-performance organic photovoltaic devices as a non-fullerene acceptor . The compound’s favorable charge transfer characteristics make it a valuable component in the development of renewable energy resources .

Mecanismo De Acción

The mechanism of action of BT-Cic involves the efficient transfer of charge carriers due to its low reorganization energies for electron and hole . The compound’s molecular targets include the highest occupied molecular orbital and lowest unoccupied molecular orbital orbitals, which play a crucial role in its photovoltaic properties . The electron-withdrawing effect of acceptor moieties enhances the compound’s charge transfer characteristics, making it an effective component in organic solar cells .

Comparación Con Compuestos Similares

BT-Cic is compared with other similar compounds, such as BT1, BT2, BT3, and BT4, which are also novel non-fullerene acceptor molecules with an A-π-D-π-A configuration . These compounds have a seven fused ring-based benzodithiophene central core and newly substituted peripheral acceptor moieties . The unique attributes of this compound, such as its ultra-narrow bandgap and near-infrared absorbing properties, make it stand out among similar compounds .

Propiedades

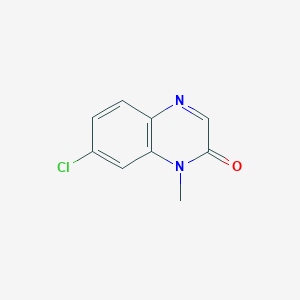

Fórmula molecular |

C110H110Cl4N4O4S4 |

|---|---|

Peso molecular |

1822.1 g/mol |

Nombre IUPAC |

2-[(2Z)-5,6-dichloro-2-[[20-[(Z)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-2,14-bis(2-ethylhexoxy)-5,5,17,17-tetrakis(4-hexylphenyl)-9,12,21,24-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile |

InChI |

InChI=1S/C110H110Cl4N4O4S4/c1-9-17-23-27-33-69-37-45-75(46-38-69)109(76-47-39-70(40-48-76)34-28-24-18-10-2)87-55-79(53-85-93(73(61-115)62-116)81-57-89(111)91(113)59-83(81)99(85)119)123-103(87)107-97(109)95-101(121-65-67(15-7)31-21-13-5)106-96(102(105(95)125-107)122-66-68(16-8)32-22-14-6)98-108(126-106)104-88(56-80(124-104)54-86-94(74(63-117)64-118)82-58-90(112)92(114)60-84(82)100(86)120)110(98,77-49-41-71(42-50-77)35-29-25-19-11-3)78-51-43-72(44-52-78)36-30-26-20-12-4/h37-60,67-68H,9-36,65-66H2,1-8H3/b85-53-,86-54- |

Clave InChI |

QKGHNUQLBFDZDZ-HCWKZPPBSA-N |

SMILES isomérico |

CCCCCCC1=CC=C(C=C1)C2(C3=C(C4=C2C5=C(C6=C(C7=C(S6)C8=C(C7(C9=CC=C(C=C9)CCCCCC)C1=CC=C(C=C1)CCCCCC)C=C(S8)/C=C\1/C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)Cl)Cl)C(=C5S4)OCC(CC)CCCC)OCC(CC)CCCC)SC(=C3)/C=C\1/C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)Cl)Cl)C1=CC=C(C=C1)CCCCCC |

SMILES canónico |

CCCCCCC1=CC=C(C=C1)C2(C3=C(C4=C2C5=C(C6=C(C7=C(S6)C8=C(C7(C9=CC=C(C=C9)CCCCCC)C1=CC=C(C=C1)CCCCCC)C=C(S8)C=C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)Cl)Cl)C(=C5S4)OCC(CC)CCCC)OCC(CC)CCCC)SC(=C3)C=C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)Cl)Cl)C1=CC=C(C=C1)CCCCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Benzylthio)-6-(3-hydroxy-4-methoxybenzyl)-5-imino-8,8a-dihydro-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7(6H)-one](/img/structure/B13144263.png)

![4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid](/img/structure/B13144285.png)